tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes a chromen-7-yl group, a phenyl group, and a tert-butyl ester moiety.
Preparation Methods
The synthesis of tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate typically involves multiple steps, including the formation of the chromen-7-yl core and subsequent esterification. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Chromen-7-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The chromen-7-yl intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Chemical Reactions Analysis
tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, yielding alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological activity. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:
Tert-butyl 2-(2-oxo-3-phenylchromen-4-yl)oxyacetate: This compound has a similar structure but differs in the position of the oxo group.
Tert-butyl 2-(2-oxo-3-phenylchromen-5-yl)oxyacetate: Another similar compound with a different oxo group position.
Tert-butyl 2-(2-oxo-3-phenylchromen-6-yl)oxyacetate: Similar structure with the oxo group at the 6-position.
The uniqueness of tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(23)25-18(15)12-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHPTSGQCWZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.